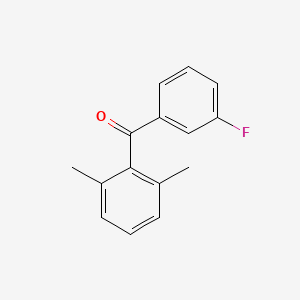

2,6-Dimethyl-3'-fluorobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIBGLRRUSOFHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethyl 3 Fluorobenzophenone and Analogues

Established Synthetic Routes to Benzophenone (B1666685) Core Structures

The construction of the benzophenone scaffold is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These methods primarily involve the formation of the central carbonyl-aryl bond.

Friedel-Crafts Acylation Strategies in Benzophenone Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a direct method for the synthesis of benzophenones. vedantu.comdoubtnut.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). vedantu.comresearchgate.net The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. vedantu.com

The efficiency and regioselectivity of the Friedel-Crafts acylation can be influenced by several factors, including the nature of the solvent, the type of Lewis acid catalyst, and the reaction temperature. researchgate.netbeilstein-journals.org For instance, the use of ionic liquids as both solvent and catalyst has been shown to offer high catalytic activity in the synthesis of benzophenone derivatives. researchgate.net The choice of catalyst is crucial; while AlCl₃ is a powerful and common choice, other Lewis acids like FeCl₃, ZnCl₂, and even silica (B1680970) and alumina-supported polytrifluoromethanesulfosiloxane have been employed. researchgate.netresearchgate.netacs.org The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring. Electron-donating groups activate the ring and direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct the incoming group to the meta position. youtube.com

However, the Friedel-Crafts acylation is not without its limitations. The reaction is generally only effective for activated or neutral aromatic rings and often fails with strongly deactivated substrates. researchgate.net Additionally, the reaction can sometimes lead to a mixture of isomers, particularly when the aromatic substrate has multiple activation sites. nih.gov In some cases, anomalous reactions have been observed, leading to unexpected products. rsc.org

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Benzophenone Synthesis

| Catalyst | Solvent | Reaction Time | Yield | Reference |

| BmimCl–FeCl₃ | Ionic Liquid | Not Specified | High | researchgate.net |

| BmimCl–AlCl₃ | Ionic Liquid | Not Specified | Moderate | researchgate.net |

| BmimCl–ZnCl₂ | Ionic Liquid | Not Specified | Low | researchgate.net |

| AlCl₃ | 1,2-dichloroethane | Not Specified | High | nih.gov |

| FeCl₃·6H₂O | TAAIL 6 | 24 h | 94% | beilstein-journals.org |

Organometallic Coupling Reactions for Diaryl Ketone Formation

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives for the synthesis of diaryl ketones. These methods offer greater functional group tolerance and often proceed under milder conditions compared to Friedel-Crafts acylations.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an arylboronic acid with an aryl halide or triflate, catalyzed by a palladium complex in the presence of a base. pressbooks.pubmdpi.com This reaction has been successfully applied to the synthesis of various benzophenone analogues. mdpi.com The catalytic system, including the choice of palladium catalyst and ligands, is critical for achieving high yields and selectivity. covasyn.comrsc.org For instance, Pd(OAc)₂/di-1-adamantyl-n-butylphosphine (cataCXium A) has been identified as a highly active catalyst system for the three-component Suzuki carbonylation to produce diaryl ketones. nih.gov

The Stille coupling , which pairs an organotin reagent with an organic halide or triflate, is another valuable tool for C-C bond formation and has been utilized in the synthesis of complex molecules. numberanalytics.comnumberanalytics.com Optimization of Stille coupling reactions often involves careful selection of the palladium catalyst, ligands, and reaction conditions to suit the specific substrates. numberanalytics.comnumberanalytics.com

The Fukuyama coupling offers a route to unsymmetrical diaryl ketones through the reaction of a thioester with an organozinc reagent, catalyzed by palladium. rsc.org While this method can sometimes result in low yields for diaryl ketones, the use of a simple palladium complex like Pd(dba)₂ has been shown to effectively convert a variety of aryl thioesters to the desired products in good yields. rsc.org

Other organometallic approaches include ruthenium-catalyzed coupling of arylboronic acids with aryl aldehydes and palladium-catalyzed carbonylative cross-coupling reactions. oup.comresearchgate.netnih.gov The latter often utilize a carbon monoxide source to introduce the carbonyl group.

Table 2: Overview of Organometallic Coupling Reactions for Diaryl Ketone Synthesis

| Reaction Name | Key Reactants | Catalyst | Key Advantages | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Aryl halide/triflate | Palladium complex | High functional group tolerance, mild conditions | pressbooks.pubmdpi.com |

| Stille Coupling | Organotin reagent, Aryl halide/triflate | Palladium complex | Versatile for complex molecules | numberanalytics.comnumberanalytics.com |

| Fukuyama Coupling | Thioester, Organozinc reagent | Palladium complex | Synthesis of unsymmetrical ketones | rsc.org |

| Carbonylative Cross-Coupling | Aryl halide, Arylboronic acid, CO source | Palladium complex | Direct introduction of carbonyl group | nih.govresearchgate.net |

Alternative Electrophilic and Nucleophilic Aromatic Substitution Approaches

Beyond the classic Friedel-Crafts and organometallic routes, other aromatic substitution strategies can be employed for benzophenone synthesis.

Electrophilic aromatic substitution can be achieved under various conditions. For example, the Gattermann-Koch formylation, which introduces a formyl group, can be followed by oxidation to a carboxylic acid and subsequent conversion to an acyl chloride for a Friedel-Crafts reaction. acs.org The regioselectivity of these reactions is a key consideration. researchgate.net

Nucleophilic aromatic substitution (SNAr) offers a complementary approach, particularly for the synthesis of fluorinated benzophenones. nih.govnih.gov This method involves the reaction of a highly electron-deficient aryl fluoride (B91410) with a nucleophile. The fluorine atom acts as a good leaving group, especially when activated by strong electron-withdrawing groups. Iterative SNAr reactions on polyfluorinated benzophenones allow for the synthesis of a variety of substituted analogues. nih.govnih.gov

Targeted Synthesis of 2,6-Dimethyl-3'-fluorobenzophenone

The synthesis of the specific molecule this compound requires careful consideration of the starting materials and reaction conditions to achieve the desired connectivity and avoid unwanted side products.

Rational Design of Precursors and Substrate Scope Considerations

A logical retrosynthetic analysis of this compound suggests two primary bond disconnections for a Friedel-Crafts approach:

Disconnection A: This involves the acylation of 1,3-dimethylbenzene (m-xylene) with 3-fluorobenzoyl chloride.

Disconnection B: This involves the acylation of fluorobenzene (B45895) with 2,6-dimethylbenzoyl chloride.

Disconnection A is generally preferred. The two methyl groups on m-xylene (B151644) are ortho, para-directing and activating. Acylation is expected to occur at the 4-position, which is para to one methyl group and ortho to the other, and sterically the most accessible position. The precursor, 3-fluorobenzoyl chloride, is commercially available or can be synthesized from 3-fluorobenzoic acid using reagents like thionyl chloride. chemicalbook.com

Disconnection B is less favorable. The fluorine atom on fluorobenzene is an ortho, para-director but is also deactivating. The 2,6-dimethylbenzoyl chloride precursor presents significant steric hindrance around the acylium ion, which would make the reaction with the less reactive fluorobenzene challenging. The precursor, 2,6-dimethylbenzoyl chloride, can be prepared from 2,6-dimethylbenzoic acid. oakwoodchemical.comnih.gov

For an organometallic coupling approach , a Suzuki-Miyaura reaction could be envisioned between (3-fluorophenyl)boronic acid and an appropriate 2,6-dimethylphenyl electrophile, or vice versa. For example, a reaction between 2,6-dimethylbenzoyl chloride and (3-fluorophenyl)boronic acid could be a viable route.

Optimization of Reaction Conditions for Regioselectivity and Yield

For the preferred Friedel-Crafts synthesis (Disconnection A) , optimizing the reaction conditions is crucial for maximizing the yield of the desired this compound and minimizing the formation of isomers.

Catalyst: A strong Lewis acid like AlCl₃ is typically required. The molar ratio of the catalyst to the acyl chloride can influence the reaction rate and yield. nih.gov

Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the intermediates. Common solvents for Friedel-Crafts reactions include carbon disulfide, nitrobenzene, and chlorinated hydrocarbons like 1,2-dichloroethane. nih.gov Solvent-free conditions have also been explored for some Friedel-Crafts acylations. acs.org

Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to decreased regioselectivity and the formation of byproducts. beilstein-journals.org

The regioselectivity of the acylation of m-xylene is generally high for the 4-position due to the combined directing effects of the two methyl groups and steric factors. However, careful optimization is still necessary to ensure the highest possible yield of the desired product.

In the context of organometallic coupling reactions , optimization would focus on the catalyst system (palladium source and ligand), the base, the solvent, and the temperature to ensure efficient cross-coupling and prevent side reactions such as homo-coupling of the boronic acid or protodeboronation. covasyn.comresearchgate.netbeilstein-journals.org

Table 3: Potential Precursors for the Synthesis of this compound

| Synthetic Approach | Precursor 1 | Precursor 2 | Key Considerations |

| Friedel-Crafts (Route A) | 1,3-Dimethylbenzene | 3-Fluorobenzoyl chloride | Favorable regioselectivity |

| Friedel-Crafts (Route B) | Fluorobenzene | 2,6-Dimethylbenzoyl chloride | Steric hindrance and deactivation |

| Suzuki-Miyaura Coupling | (3-Fluorophenyl)boronic acid | 2,6-Dimethylbenzoyl chloride | Requires optimization of catalyst system |

Advanced Purification and Isolation Techniques for Research-Grade Compounds

The acquisition of research-grade this compound and its analogues necessitates highly effective purification and isolation methods. Standard techniques such as column chromatography are fundamental, but achieving the requisite purity for research applications often demands more advanced strategies.

Crystallization is a primary method for the purification of benzophenone derivatives. The process can be optimized by careful selection of solvents and the use of additives. For instance, in the purification of hydroxybenzophenones, a method involves dissolving the crude product in a solvent such as a lower alcohol (e.g., ethyl alcohol) or a ketone, followed by treatment with activated carbon (e.g., Nuchar) and specific acids like hydrochloric acid and an organic acid (e.g., benzoic, citric, or malonic acid). google.com The solution is then filtered into an aqueous solution containing the same acids, causing the purified product to precipitate. google.com This technique has been shown to yield white, high-purity products that exhibit enhanced stability over time. google.com

The table below outlines examples of advanced crystallization techniques applied to benzophenone analogues.

Table 1: Examples of Advanced Crystallization for Benzophenone Derivatives

| Compound | Solvent System | Additives | Outcome |

|---|---|---|---|

| 2,2',4,4'-Tetrahydroxybenzophenone | Biacetyl | Hydrochloric acid, Citric acid, Nuchar | White, high-purity product with improved storage stability. google.com |

| 2,4-Dihydroxybenzophenone | Ethyl alcohol | Hydrochloric acid, Benzoic acid, Nuchar | Very white, high-purity product withstanding deterioration for over 6 months. google.com |

| 2,2'-Dihydroxybenzophenone | Aliphatic Ketone/Alcohol | Hydrochloric acid, Malonic acid | Precipitated, purified product after filtration. google.com |

For complex mixtures or to isolate specific isomers, preparative high-performance liquid chromatography (HPLC) is often employed. This technique offers high resolution and is capable of separating compounds with very similar structural and physical properties, which is crucial for obtaining isomerically pure research-grade materials. Furthermore, selective crystallization can be used to separate isomers, such as by forming a salt of a target compound which then selectively crystallizes from the solution. google.com

Green and Sustainable Synthetic Innovations for Benzophenone Derivatives

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzophenone derivatives. youtube.comscienceopen.com Innovations focus on reducing environmental impact by utilizing safer solvents, novel catalysts, and more efficient processing technologies. researchgate.nethilarispublisher.compageplace.de

Catalytic Synthesis Utilizing Novel Systems (e.g., Ionic Liquids)

Traditional synthesis of benzophenones, such as the Friedel-Crafts acylation, often relies on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant waste. mdpi.com Modern approaches are exploring catalytic systems that are more efficient and environmentally benign.

Ionic liquids (ILs) have emerged as promising alternatives, acting as both catalysts and recyclable solvents. jddhs.compharmtech.com Certain acidic ionic liquids can function as powerful Brønsted or Lewis acid catalysts, driving reactions like Friedel-Crafts acylation without the need for traditional, moisture-sensitive catalysts. For example, Brønsted acidic ionic liquids such as 2-pyrrolidonium hydrogen sulfate (B86663) have been shown to be effective catalysts in related organic syntheses. researchgate.net A key advantage of ILs is their negligible vapor pressure, which reduces air pollution. pharmtech.com Moreover, their properties can be tuned by modifying the cation and anion, allowing for the design of task-specific catalysts. pharmtech.com In some cases, the product can be easily separated from the ionic liquid phase by simple decantation or extraction, and the ionic liquid can be recycled, improving process economics and sustainability. pharmtech.com

Another innovative approach involves the use of Gemini (dimeric) surfactant systems to replace volatile organic solvents. google.com A patented method describes the preparation of benzophenone compounds by reacting an aromatic compound with a benzoyl chloride in the presence of a Gemini surfactant as a catalyst, highlighting this as an economical and environmentally friendly technique. google.com

Table 2: Comparison of Catalytic Systems in Benzophenone Synthesis

| Catalyst System | Type | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Traditional Lewis Acid | High reactivity, well-established. mdpi.com | Stoichiometric amounts needed, corrosive, produces hazardous waste. |

| Ionic Liquids (ILs) | Green Catalyst/Solvent | Recyclable, low volatility, tunable acidity, easy product separation. pharmtech.comresearchgate.net | Higher initial cost, potential toxicity concerns for some ILs. scienceopen.com |

| Gemini Surfactants | Green Catalyst | Reusable, reduces need for organic solvents, economical. google.com | Newer technology, less established for wide range of substrates. |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods. nih.govteknoscienze.com In a flow reactor, reactants are continuously pumped through a heated tube or microreactor, where they mix and react. amt.uk This technology offers significant advantages for the synthesis of benzophenone derivatives, particularly for highly exothermic reactions like Friedel-Crafts acylation. vapourtec.com

The key benefits of flow chemistry include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is crucial when dealing with unstable intermediates or highly exothermic reactions. researchgate.net

Superior Heat Transfer: The high surface-area-to-volume ratio allows for precise and rapid temperature control, preventing thermal runaways and reducing the formation of byproducts. amt.uk

Improved Control and Reproducibility: Automated systems provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency and yields. vapourtec.com

Scalability: Scaling up production involves running the system for a longer duration rather than using larger, more dangerous reactors, simplifying the transition from laboratory to industrial scale. nih.gov

While specific examples for this compound are not detailed in the literature, the principles are directly applicable. The synthesis, which would likely involve the acylation of 1,3-dimethylbenzene, could be performed more safely and efficiently in a continuous flow system, especially given the exothermic nature of the reaction. amt.ukvapourtec.com

Utilization of Sustainable Reagents and Solvents

The choice of reagents and solvents is a cornerstone of green chemistry. jddhs.com Solvents can account for a significant portion of the waste generated in a chemical process. scienceopen.com Therefore, a major focus is on replacing traditional volatile organic compounds (VOCs) with greener alternatives.

For benzophenone-related reactions, several sustainable options have been explored:

Green Solvents: Ethanol is a biodegradable solvent derived from renewable resources. researchgate.nethilarispublisher.com It has been used as an alternative to solvents like isopropyl alcohol in the photoreduction of benzophenone to benzopinacol, a reaction driven by sunlight. youtube.comresearchgate.nethilarispublisher.com Water is another ideal green solvent, though its application can be limited by the solubility of organic reactants. jddhs.com

Solvent-Free Reactions: Eliminating the solvent entirely is an ideal green chemistry goal. scienceopen.com Mechanochemistry, where reactions are induced by grinding solid reactants together, is one approach to achieving solvent-free synthesis. scienceopen.com

Photocatalysis with Sustainable Reagents: The use of sunlight as a free and inexhaustible energy source for photochemical reactions, such as the photoreduction of benzophenone, aligns with green principles. hilarispublisher.com This process can use sustainable hydrogen donors like ethanol, which is safer than isopropanol. researchgate.nethilarispublisher.com

These sustainable practices, from employing recyclable catalysts like ionic liquids to adopting safer and more efficient flow chemistry processes, are paving the way for the environmentally responsible production of this compound and other valuable chemical compounds.

Reactivity and Reaction Mechanisms of 2,6 Dimethyl 3 Fluorobenzophenone

Photochemical Reactivity Studies of the Compound

The photochemistry of benzophenones is a well-studied field, characterized by the reactivity of the n,π* triplet state of the carbonyl group. For 2,6-dimethyl-3'-fluorobenzophenone, the substitution pattern on both aromatic rings is expected to modulate this inherent reactivity.

Photoexcitation and Excited State Dynamics

Upon absorption of ultraviolet light, typically in the range of 330-360 nm, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the carbonyl group, efficient intersystem crossing (ISC) from the S₁ state to the triplet state (T₁) is anticipated. This process is characteristic of benzophenones and leads to the population of the reactive n,π* triplet state.

The excited state dynamics will be influenced by the substitution pattern. The ortho-methyl groups can affect the geometry of the excited state and the rate of intersystem crossing. Studies on other ortho-alkylated benzophenones have shown that these substituents can influence the lifetime of the triplet state. The fluorine atom at the 3'-position is not expected to significantly alter the primary photoexcitation process but may have an electronic effect on the subsequent reactions of the excited state.

Table 1: Predicted Photophysical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| λmax (n→π)* | ~340-360 nm | Typical for benzophenone (B1666685) chromophore. |

| Intersystem Crossing (ISC) Rate | High | Characteristic of ketones, leading to efficient triplet state formation. |

| Triplet State Energy (ET) | ~69 kcal/mol | Similar to benzophenone, with minor perturbation from substituents. |

| Triplet State Lifetime (τT) | Influenced by ortho-methyl groups, potentially shorter due to intramolecular interactions. | Steric hindrance can affect excited state geometry and deactivation pathways. |

Note: The values in this table are predictions based on the properties of benzophenone and related substituted derivatives and have not been experimentally determined for this compound.

Photoreduction and Photocyclization Pathways

Photoreduction: The n,π* triplet state of benzophenones is known to be a potent hydrogen abstractor. In the presence of a suitable hydrogen-donating solvent (e.g., isopropanol) or substrate, this compound is expected to undergo photoreduction. The reaction proceeds via abstraction of a hydrogen atom by the excited carbonyl oxygen, forming a ketyl radical. Dimerization of two ketyl radicals would lead to the formation of a pinacol. The quantum yield of photoreduction for benzophenone itself can be close to 2, indicating a chain reaction mechanism where the initially formed alcohol-derived radical can reduce a ground-state benzophenone molecule. bgsu.edu

However, the steric hindrance from the two ortho-methyl groups in this compound would likely decrease the rate of intermolecular hydrogen abstraction compared to unsubstituted benzophenone.

Photocyclization: A characteristic reaction of ortho-alkylated benzophenones is intramolecular hydrogen abstraction, leading to the formation of a biradical intermediate that can then cyclize. In the case of this compound, abstraction of a hydrogen atom from one of the ortho-methyl groups by the excited carbonyl oxygen would form a 1,4-biradical. This biradical can then undergo cyclization to form a substituted dihydrobenzofuranol. This process is a well-documented pathway for ortho-methyl substituted benzophenones. The presence of the second ortho-methyl group may influence the efficiency and regioselectivity of this process. Studies on hindered ortho-alkyl benzophenones have shown that the triplet lifetimes are influenced by the electronic nature of substituents on the other ring, which in turn affects the photocyclization reaction. rsc.org

Photoinduced Electron Transfer Processes

The triplet excited state of benzophenone can be quenched by electron donors, leading to a photoinduced electron transfer (PET) process. The efficiency of PET is dependent on the ionization potential of the donor and the electron affinity of the excited benzophenone. The fluorine atom on the 3'-phenyl ring, being an electron-withdrawing group, is expected to increase the electron affinity of the benzophenone moiety, potentially making it a better electron acceptor in its excited state compared to unsubstituted benzophenone.

Therefore, in the presence of suitable electron donors, such as amines or certain sulfides, quenching of the triplet state of this compound via electron transfer to form a radical ion pair is a plausible deactivation pathway. The rate of this process would be competitive with other photochemical pathways like hydrogen abstraction and photocyclization. The solvent polarity would also play a crucial role, with polar solvents favoring the formation and stabilization of the charge-separated species.

Intermolecular and Intramolecular Photoreactions

Intermolecular Photoreactions: As discussed, the primary intermolecular photoreaction for this compound in the presence of a hydrogen donor would be photoreduction. In the absence of a good hydrogen donor, [2+2] photocycloaddition with alkenes to form oxetanes (the Paternò–Büchi reaction) is a possibility, although the steric hindrance from the ortho-methyl groups would likely disfavor this reaction pathway compared to less hindered benzophenones.

Intramolecular Photoreactions: The most significant intramolecular photoreaction is the already mentioned photocyclization via hydrogen abstraction from an ortho-methyl group. This Norrish-Yang type reaction is a hallmark of ortho-alkylated ketones. The reaction proceeds through a six-membered transition state to form a 1,4-biradical, which then cyclizes. The presence of two methyl groups at the ortho positions provides two sites for this reaction to occur.

Nucleophilic and Electrophilic Reactivity at the Carbonyl Center

The carbonyl group in this compound is the primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by both the electronic effects of the substituents and the steric environment.

Addition Reactions to the Ketone Functionality

The carbonyl carbon of this compound is electrophilic and will react with nucleophiles. However, the two ortho-methyl groups on one of the phenyl rings create significant steric hindrance around the carbonyl center. This steric hindrance is expected to be the dominant factor controlling the rate of nucleophilic addition reactions. libretexts.org

Table 2: Predicted Reactivity in Nucleophilic Addition Reactions

| Reagent Type | Expected Reactivity | Rationale |

| Grignard Reagents (e.g., RMgX) | Slow reaction, may require forcing conditions. Potential for enolization or reduction as side reactions. | Severe steric hindrance from ortho-dimethyl groups impedes the approach of the bulky Grignard reagent. |

| Organolithium Reagents (e.g., RLi) | Likely more reactive than Grignard reagents but still hindered. | Organolithium reagents are generally more reactive and less sterically demanding than Grignard reagents. |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Reduction to the corresponding alcohol is expected, but may be slower than for unhindered ketones. | Hydride reagents are small nucleophiles and can overcome moderate steric hindrance. |

| Cyanide (e.g., HCN/NaCN) | Formation of a cyanohydrin is possible, but the equilibrium may favor the starting materials due to steric strain in the product. | The addition of cyanide is reversible and subject to steric control. |

The meta-fluoro substituent on the other phenyl ring will have a modest electron-withdrawing inductive effect, which would slightly increase the electrophilicity of the carbonyl carbon. However, this electronic effect is likely to be overshadowed by the substantial steric hindrance imposed by the ortho-methyl groups. Therefore, reactions with bulky nucleophiles, such as Grignard reagents, are expected to be significantly slower than for unsubstituted benzophenone. Smaller nucleophiles, like hydride ions, should still be able to add to the carbonyl group to form the corresponding secondary alcohol.

Condensation and Derivatization Reactions

The ketone functional group in this compound is a primary site for condensation and derivatization reactions. These reactions typically involve nucleophilic attack at the carbonyl carbon. However, the reactivity of the carbonyl group is modulated by the electronic and steric influences of the flanking aromatic rings. The 2,6-dimethylphenyl group exerts a significant steric hindrance, which can impede the approach of bulky nucleophiles. Electronically, the fluorine atom on the 3'-phenyl ring has a dual role; it is electron-withdrawing by induction and electron-donating by resonance. researchgate.net This electronic interplay influences the electrophilicity of the carbonyl carbon.

Common derivatization reactions include the formation of hydrazones, oximes, and semicarbazones through condensation with hydrazine (B178648) derivatives, hydroxylamine, and semicarbazide, respectively. These reactions are often catalyzed by acid and proceed via a nucleophilic addition-elimination mechanism. The steric hindrance from the ortho-methyl groups on one of the phenyl rings can necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve satisfactory yields.

Reactivity of Substituted Aromatic Rings

The two aromatic rings of this compound exhibit distinct reactivities towards electrophilic substitution due to their different substituents. The activating or deactivating nature of these substituents dictates the rate and regioselectivity of such reactions. libretexts.org

Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The fluorinated phenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the fluorine atom. libretexts.orglibretexts.org However, the fluorine atom is also a weak resonance donor, which directs incoming electrophiles to the ortho and para positions. uci.edu The directing influence of the carbonyl group, a meta-director, also needs to be considered.

Considering the combined effects, the fluorine atom directs ortho and para to itself (positions 2', 4', and 6'), while the benzoyl group directs meta to its point of attachment (positions 2', 4', and 6'). The fluorine atom's directing effect is generally dominant for halogens. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the fluorine atom. Steric hindrance from the other ring might slightly influence the distribution of isomers.

| Position on Fluorinated Ring | Activating/Deactivating Influence | Directing Effect | Predicted Outcome |

| 2' | ortho to Fluorine, meta to Carbonyl | Deactivated | Possible site of substitution |

| 4' | para to Fluorine, meta to Carbonyl | Deactivated | Probable site of substitution |

| 5' | meta to Fluorine, ortho to Carbonyl | Deactivated | Less likely site of substitution |

| 6' | ortho to Fluorine, ortho to Carbonyl | Deactivated | Possible but sterically hindered |

Electrophilic Aromatic Substitution on the Dimethyl-Substituted Phenyl Ring

The directing effects of the two methyl groups reinforce each other, strongly favoring substitution at the position para to one methyl group and ortho to the other (the 4-position), and at the positions ortho to both methyl groups (a theoretical position between them, which is not possible). The carbonyl group deactivates the ring, but the activating effect of the two methyl groups is generally stronger. Therefore, substitution will preferentially occur on this ring over the fluorinated ring, primarily at the 4-position.

| Position on Dimethylated Ring | Activating/Deactivating Influence | Directing Effect | Predicted Outcome |

| 3 | meta to one Methyl, ortho to Carbonyl | Activated | Less likely due to meta-directing carbonyl |

| 4 | para to one Methyl, meta to the other | Activated | Most probable site of substitution |

| 5 | meta to one Methyl, ortho to Carbonyl | Activated | Less likely due to meta-directing carbonyl |

Directed Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org In this compound, the carbonyl group can potentially act as a DMG. However, its effectiveness can be hampered by the steric hindrance from the 2,6-dimethylphenyl group.

Alternatively, the fluorine atom could direct lithiation to the 2'-position. However, the most acidic protons are typically those ortho to the carbonyl group on the dimethylated ring (positions 3 and 5), but these are sterically shielded. A more plausible strategy would involve the lithiation of the fluorinated ring, directed by the fluorine atom to the 2'-position, which is also meta to the deactivating carbonyl group. The resulting aryllithium species can then be trapped with various electrophiles to introduce new functional groups with high regioselectivity.

Metal-Catalyzed Transformations Involving this compound

Metal-catalyzed reactions offer versatile methods for modifying the structure of this compound, particularly for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for Further Functionalization

The halogen substituent (fluorine) on one of the aromatic rings makes this compound a potential substrate for cross-coupling reactions. While C-F bond activation is more challenging than that of other carbon-halogen bonds, recent advances in catalyst design, particularly with nickel and palladium, have made such transformations more feasible. nih.gov

For instance, a Suzuki-Miyaura coupling could potentially be employed to replace the fluorine atom with an aryl, heteroaryl, or vinyl group. This would typically require a palladium or nickel catalyst, a suitable phosphine (B1218219) ligand, and a base. The reaction would involve the oxidative addition of the catalyst to the C-F bond, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the cross-coupled product. The efficiency of such a reaction would be highly dependent on the specific catalytic system employed. beilstein-journals.org

Similarly, Buchwald-Hartwig amination could be used to introduce a nitrogen-based nucleophile at the position of the fluorine atom, leading to the formation of a new C-N bond. This reaction is also typically catalyzed by palladium complexes with specialized phosphine ligands.

| Reaction Type | Potential Substrate | Catalyst/Reagents | Potential Product |

| Suzuki-Miyaura Coupling | This compound | Pd or Ni catalyst, phosphine ligand, base, R-B(OH)₂ | 2,6-Dimethyl-3'-(R)-benzophenone |

| Buchwald-Hartwig Amination | This compound | Pd catalyst, phosphine ligand, base, R₂NH | 2,6-Dimethyl-3'-(R₂N)-benzophenone |

These metal-catalyzed transformations provide powerful synthetic routes to novel derivatives of this compound, allowing for the systematic modification of its structure to explore its potential applications in various fields of chemical research.

C-H Functionalization Approaches

The C-H bonds on the two aromatic rings of this compound present multiple sites for functionalization. The presence of directing groups and the inherent electronic properties of the substituted rings dictate the regioselectivity of these reactions.

The 2,6-dimethylated phenyl ring is electron-rich and sterically hindered around the carbonyl linkage. The C-H bonds of the methyl groups (benzylic C(sp³)-H) and the aromatic C-H bonds at the meta and para positions are potential sites for activation. The 3'-fluorophenyl ring is comparatively electron-poor due to the inductive effect of the fluorine atom, which can influence the reactivity of its C-H bonds.

Palladium-catalyzed C-H activation is a prominent strategy for the functionalization of aromatic ketones. wikipedia.orgrsc.org In the context of this compound, the carbonyl group can act as a weak chelating directing group, typically favoring ortho-C-H activation. However, the ortho positions on the dimethylated ring are substituted. This steric hindrance can redirect the catalytic system to other accessible C-H bonds.

Strategies involving template-assisted, meta-selective C-H activation have been developed to overcome the inherent ortho-directing nature of functional groups on a benzene (B151609) ring. rsc.orgresearchgate.net Such an approach could potentially be applied to the 3'-fluorophenyl ring of this compound to achieve functionalization at the C-H bonds meta to the carbonyl group.

A representative approach for C-H functionalization could involve a palladium-catalyzed process using a directing group to target a specific C-H bond. For instance, a nitrile-based directing group could facilitate meta-C-H olefination of the 3'-fluorophenyl ring. nih.gov

Table 1: Representative Conditions for meta-C-H Olefination of a Benzophenone Derivative

| Entry | Catalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | L1 (10) | O₂ (1 atm) | Toluene | 100 | 65 |

| 2 | Pd(TFA)₂ (5) | L2 (10) | Ag₂CO₃ | DCE | 120 | 72 |

| 3 | [PdCl₂] (5) | L1 (10) | Cu(OAc)₂ | DMF | 110 | 58 |

This table presents hypothetical data for illustrative purposes based on similar reactions reported in the literature.

Hydrogenation and Selective Reduction Pathways

The reduction of the carbonyl group in this compound can lead to two primary products: the corresponding secondary alcohol (benzhydrol) or the fully reduced methylene (B1212753) group (diphenylmethane). The choice of reducing agent and reaction conditions determines the outcome.

Selective Reduction to Benzhydrol

For the selective reduction of the ketone to the alcohol, 2,6-dimethyl-3'-fluorobenzhydrol, mild reducing agents are typically employed. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation and is known for its chemoselectivity in reducing ketones in the presence of less reactive functional groups. rsc.orgyoutube.com The reaction is often carried out in alcoholic solvents like methanol (B129727) or ethanol.

Another effective method is catalytic transfer hydrogenation. This approach uses a hydrogen donor, such as isopropanol, in the presence of a transition metal catalyst, often based on ruthenium or iridium. researchgate.net This method is generally mild and can provide high selectivity for the alcohol product.

Complete Reduction to Diphenylmethane (B89790)

More forcing conditions are required to achieve the complete reduction of the carbonyl group to a methylene group, yielding 1-(2,6-dimethylphenyl)-1-(3'-fluorophenyl)methane. Classical methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures).

Catalytic hydrogenation over a palladium-on-carbon (Pd/C) catalyst can also lead to the diphenylmethane derivative, although this may also result in hydrodefluorination depending on the reaction conditions. nih.gov

Table 2: Representative Reducing Agents and Expected Products for Benzophenone Reduction

| Reducing Agent/System | Expected Major Product | Typical Conditions |

| NaBH₄ | 2,6-Dimethyl-3'-fluorobenzhydrol | Methanol, 0-25 °C |

| Ru-catalyst / Isopropanol | 2,6-Dimethyl-3'-fluorobenzhydrol | 80 °C |

| Zn(Hg), HCl | 1-(2,6-dimethylphenyl)-1-(3'-fluorophenyl)methane | Reflux |

| H₂NNH₂, KOH | 1-(2,6-dimethylphenyl)-1-(3'-fluorophenyl)methane | High Temperature |

This table provides an overview of potential reduction pathways and is for illustrative purposes.

The presence of the fluorine atom on one of the aromatic rings can influence the reactivity. While generally stable, the C-F bond can be susceptible to cleavage (hydrodefluorination) under certain harsh hydrogenation conditions, particularly with palladium catalysts. researchgate.net Therefore, careful selection of the catalyst and reaction parameters is crucial to maintain the integrity of the fluoro-substituent during reduction.

Theoretical and Computational Chemistry of 2,6 Dimethyl 3 Fluorobenzophenone

Electronic Structure Calculations

The electronic properties of 2,6-Dimethyl-3'-fluorobenzophenone are paramount to understanding its reactivity and spectroscopic behavior. Computational techniques, particularly those rooted in quantum mechanics, provide a powerful lens for this investigation.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecular systems. nih.gov This approach, which focuses on the electron density rather than the complex many-electron wavefunction, offers a favorable balance between computational cost and accuracy. nih.gov For a molecule like this compound, DFT calculations can predict a variety of properties, including optimized molecular geometry, electronic energies, and the distribution of electron density.

Molecular Orbital Analysis and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

Analysis of the spatial distribution of the HOMO and LUMO can reveal the regions of the molecule involved in electron donation and acceptance, respectively. For instance, in benzophenone (B1666685) derivatives, the HOMO is often localized on the phenyl rings, while the LUMO is typically centered on the carbonyl group. The introduction of the dimethyl and fluoro substituents will modulate the energies and localizations of these orbitals. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, providing information on the energies and intensities of electronic transitions, such as the n → π* and π → π* transitions characteristic of ketones.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical determinants of its physical and chemical properties. Conformational analysis and molecular dynamics simulations are powerful tools for exploring the molecule's potential energy surface and dynamic behavior.

Steric Hindrance and Rotational Barriers Induced by Dimethyl Substitution

The presence of two methyl groups in the ortho positions of one of the phenyl rings in this compound introduces significant steric hindrance. This steric clash forces the phenyl rings out of coplanarity with the central carbonyl group. The dihedral angles between the planes of the phenyl rings and the carbonyl group are key conformational parameters.

Computational methods can be used to calculate the rotational barriers around the single bonds connecting the phenyl rings to the carbonyl carbon. By systematically rotating these bonds and calculating the energy at each step, a potential energy profile can be generated. This profile reveals the lowest energy conformations and the energy required to interconvert between them. The steric repulsion between the ortho-methyl groups and the carbonyl oxygen, as well as the other phenyl ring, is expected to result in a significantly twisted ground-state conformation. This twisting has profound effects on the electronic structure, as it disrupts the π-conjugation across the molecule. Studies on similarly substituted compounds, such as 2-substituted acetophenones, have demonstrated the utility of computational methods in determining preferred conformations. scilit.com

Solvent Effects on Molecular Conformation

The conformation of this compound can be influenced by its environment, particularly the solvent. nih.gov Molecular dynamics simulations, which simulate the movement of atoms over time, can be used to study the conformational landscape of the molecule in different solvents. These simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit solvent models, which represent the solvent as a continuous medium.

The choice of solvent can affect the relative energies of different conformers. For example, a polar solvent might stabilize a more polar conformer of the molecule. By analyzing the trajectory of a molecular dynamics simulation, one can determine the most probable conformations in a given solvent and the timescale of conformational changes. This information is crucial for understanding how the molecule will behave in a solution-phase reaction or in a biological environment.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanisms of reactions involving this compound requires the characterization of the potential energy surface for the reaction, including the identification of transition states. ims.ac.jp A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. bath.ac.uk

Computational methods can be used to locate and characterize transition state structures. ims.ac.jp Techniques such as nudged elastic band (NEB) or string methods can be employed to find the minimum energy path for a given reaction. Once a transition state is located, its structure and energy can be calculated. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, in a nucleophilic addition to the carbonyl group of this compound, computational analysis could be used to model the approach of the nucleophile and the subsequent changes in geometry and energy. The transition state for this reaction would involve the partial formation of a new bond to the carbonyl carbon and the partial breaking of the carbon-oxygen double bond. Intrinsic reaction coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the reactant and product states. bath.ac.uk Analysis of the vibrational frequencies of the transition state can also provide further insight into the reaction coordinate. Transition state theory, often combined with computational data, provides a framework for understanding and predicting the kinetics of chemical reactions. nih.gov

Computational Mechanistic Investigations of Photoreactions and Thermal Reactions

While specific computational studies on the photoreactions and thermal reactions of this compound are not extensively detailed in the available literature, the general principles of computational chemistry allow for the prediction of its behavior.

Photoreactions: Like other benzophenone derivatives, this compound is expected to undergo photochemical reactions proceeding from its excited triplet state. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to model the excited state potential energy surfaces. These calculations can elucidate the pathways for photochemical processes like hydrogen abstraction and photocyclization. The presence of the fluorine atom and two methyl groups will influence the electronic distribution and steric environment, thereby affecting the quantum yields and product distributions of these reactions.

Thermal Reactions: In the absence of light, the thermal reactivity of this compound is likely to be low under standard conditions. However, computational chemistry can be used to explore potential high-temperature decomposition pathways or reactions with other reagents. By calculating the activation energies for various possible reaction coordinates, the most likely thermal reaction mechanisms can be identified. For instance, DFT calculations can predict the transition state geometries and energies for reactions such as nucleophilic attack at the carbonyl carbon or electrophilic aromatic substitution on either of the phenyl rings.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry serves as a powerful tool for predicting the reactivity and selectivity of this compound in various organic transformations.

Reactivity: Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The LUMO is typically centered on the carbonyl group, indicating its susceptibility to nucleophilic attack. The energy of the LUMO can be correlated with the compound's reactivity towards nucleophiles. The HOMO, distributed over the phenyl rings, indicates the sites prone to electrophilic attack.

Selectivity: The regioselectivity of reactions can be predicted by analyzing the distribution of electrostatic potential and frontier molecular orbitals. For nucleophilic addition to the carbonyl group, the steric hindrance from the two methyl groups on the 2,6-dimethylphenyl ring would likely direct the nucleophile to attack from the less hindered face. In the case of electrophilic aromatic substitution, the directing effects of the carbonyl group (meta-directing) and the fluorine atom (ortho-, para-directing with deactivation) on the 3'-fluorophenyl ring, as well as the activating effect of the methyl groups on the other ring, would determine the preferred site of substitution. Computational models can quantify the activation energy barriers for substitution at different positions, thus predicting the major product.

Spectroscopic Property Predictions (Theoretical aspects, not basic identification)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound beyond simple identification, offering a deeper understanding of its electronic and structural characteristics.

Quantum Chemical Prediction of UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of organic molecules. researchgate.net

UV-Vis Absorption: Calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show characteristic n→π* and π→π* transitions. The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is typically weaker and appears at a longer wavelength. The π→π* transitions are more intense and occur at shorter wavelengths. The substitution pattern, including the fluorine and methyl groups, influences the energies of these transitions. TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set, can provide theoretical spectra that are in good agreement with experimental data. researchgate.net

Emission Spectra: Following photoexcitation, the molecule can relax to the ground state via fluorescence or phosphorescence. Computational methods can model the geometry of the lowest excited singlet (S1) and triplet (T1) states. The energy difference between the excited and ground states determines the emission wavelength. Calculations can predict the emission energies and the radiative lifetimes of these excited states, providing insights into the photophysical properties of the molecule.

A hypothetical table of predicted UV-Vis absorption data is presented below, based on typical results from TD-DFT calculations for similar aromatic ketones.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| n→π | 340 | 0.005 |

| π→π | 285 | 0.250 |

| π→π* | 240 | 0.550 |

Computational NMR Chemical Shift and Coupling Constant Analyses

Computational methods, particularly those employing the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, are highly effective for predicting NMR chemical shifts and spin-spin coupling constants. sfasu.edu

Chemical Shifts: Theoretical calculations can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. sfasu.edunih.gov These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Discrepancies between calculated and experimental shifts can often be resolved by considering solvent effects and conformational averaging. For this compound, GIAO-DFT calculations can help in the unambiguous assignment of all proton, carbon, and fluorine signals in the NMR spectra.

Coupling Constants: The prediction of spin-spin coupling constants (J-couplings) provides valuable information about the bonding environment and stereochemistry of a molecule. oup.com Calculations can predict the magnitude of one-bond (¹J), two-bond (²J), three-bond (³J), and even long-range coupling constants. The ³J values are particularly useful as they are related to the dihedral angle between the coupled nuclei via the Karplus relationship. organicchemistrydata.org For this compound, calculating the various ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F coupling constants can help to confirm the connectivity and spatial arrangement of the atoms.

Below is a hypothetical table of predicted NMR data for this compound.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | |

| -CH₃ | 2.1 - 2.3 |

| Aromatic | 6.9 - 7.8 |

| ¹³C | |

| -CH₃ | 19 - 22 |

| Aromatic | 125 - 140 |

| C=O | 195 - 200 |

| ¹⁹F | -110 to -115 |

| Coupling | Predicted Value (Hz) |

| ³J(H,H) | 7.0 - 8.5 |

| ⁴J(H,F) | 5.0 - 7.0 (ortho) |

| ⁵J(H,F) | 2.0 - 3.0 (meta) |

| ¹J(C,F) | 240 - 250 |

Advanced Research Applications of 2,6 Dimethyl 3 Fluorobenzophenone in Chemical Science

Intermediates in Complex Organic Synthesis (Non-Biological Targets)

The synthesis of complex organic molecules often requires multi-step procedures involving versatile building blocks and intermediates. Fluorinated organic compounds are particularly important as intermediates in the synthesis of pharmaceuticals and agrochemicals. kyoto-u.ac.jpresearchgate.net

The structure of 2,6-Dimethyl-3'-fluorobenzophenone makes it a potential intermediate for the synthesis of more complex molecules. For instance, the difunctionalization of 2,6-difluorophenols has been shown to proceed through dearomatization and subsequent reaction with nucleophiles. kyoto-u.ac.jp The presence of both methyl and fluoro substituents on the benzophenone (B1666685) core of this compound offers multiple sites for chemical modification. The carbonyl group can undergo a variety of reactions, and the aromatic rings can be further functionalized. While no specific synthetic routes starting from this compound are detailed in the search results, the general reactivity of substituted benzophenones and fluorinated aromatics suggests its utility as a synthetic intermediate. researchgate.net For example, the synthesis of 2,6-dichloro-3-fluorobenzonitrile, a useful pharmaceutical intermediate, starts from a related acetophenone (B1666503) derivative. researchgate.net

Building Block for Sophisticated Molecular Architectures

There are no specific, documented examples in the scientific literature of This compound being utilized as a building block for the synthesis of more complex molecular architectures. In principle, as a fluorinated benzophenone derivative, it possesses reactive sites that could be amenable to further chemical transformations. The ketone functionality could undergo reactions such as reductions, Grignard additions, or Wittig reactions, while the aromatic rings could potentially be subject to further electrophilic or nucleophilic substitution, depending on the reaction conditions. However, no published research explicitly demonstrates these applications for this specific molecule.

Scaffold for Novel Ligand Design in Catalysis

The use of This compound as a foundational scaffold for the design of novel ligands in catalysis is not described in the available scientific literature. The development of new ligands is a crucial area of research for enhancing the efficiency and selectivity of catalytic processes, particularly in transition metal catalysis. While structurally related benzophenone derivatives have been explored as ligands, there are no specific reports on ligands derived from this compound or their subsequent application in catalysis.

Application in Analytical Method Development for Research Purposes (Excluding basic identification)

Development of Chromatographic Standards for Research Analysis

There is no evidence to suggest that This compound has been developed or utilized as a chromatographic standard for research analysis. The development of such standards is essential for the quantitative analysis of related compounds in complex mixtures. This process typically involves the synthesis of a high-purity standard and the development of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). No such methods or applications have been reported for this compound.

Design of Spectroscopic Probes for Chemical Research

The design of spectroscopic probes, including fluorescent probes, is a powerful tool for visualizing and quantifying chemical and biological processes. These probes are typically designed with specific fluorophores and recognition moieties. While benzophenone derivatives can exhibit interesting photophysical properties, there are no published studies on the design or application of spectroscopic probes based on the This compound structure. Research in this area tends to focus on other classes of molecules with more favorable quantum yields and photostability for imaging and sensing applications.

Future Directions and Emerging Research Avenues for 2,6 Dimethyl 3 Fluorobenzophenone

Exploration of Unconventional Synthetic Methodologies

The synthesis of polysubstituted benzophenones, such as 2,6-Dimethyl-3'-fluorobenzophenone, traditionally relies on Friedel-Crafts acylation. However, future research will likely pivot towards more sophisticated and sustainable methods that offer greater control and efficiency. The exploration of unconventional synthetic methodologies is paramount to unlocking the full potential of this compound.

Key areas of investigation will include the development of novel catalytic systems for its synthesis. This could involve the use of earth-abundant metal catalysts or even metal-free approaches to circumvent the limitations and environmental concerns associated with traditional Lewis acid catalysts. Furthermore, the application of flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction speed, scalability, and safety. These modern techniques allow for precise control over reaction parameters, leading to higher yields and purities.

Another promising avenue lies in the late-stage functionalization of simpler, more accessible precursors. This strategy would involve introducing the methyl and fluoro groups in the final steps of the synthesis, providing a more flexible and convergent approach to generating a library of related compounds for structure-activity relationship studies.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

| Catalytic C-H Activation | High atom economy, reduced waste | Development of selective catalysts for direct arylation. |

| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reaction conditions and reactor design. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Exploration of solvent-free conditions. |

| Late-Stage Functionalization | Modular and flexible approach | Design of robust protecting group strategies. |

Development of Highly Selective and Efficient Catalytic Applications

The unique electronic and steric properties of this compound make it an intriguing candidate for applications in catalysis. The electron-withdrawing nature of the fluorine atom and the steric hindrance provided by the two methyl groups could be harnessed to modulate the reactivity and selectivity of catalytic processes.

Future research could explore its use as a photoredox catalyst. The benzophenone (B1666685) core is a well-known photosensitizer, and the specific substitution pattern of this derivative could fine-tune its photophysical properties, leading to novel applications in light-driven organic transformations. Investigations into its excited-state energies and redox potentials will be crucial in this context.

Moreover, its potential as a ligand in transition-metal catalysis warrants thorough investigation. The carbonyl group and the fluorine atom could act as coordinating sites, creating a unique chiral environment around a metal center. This could lead to the development of highly enantioselective catalysts for a range of important chemical reactions, such as asymmetric hydrogenation or carbon-carbon bond formation.

Advanced Integration into Novel Functional Materials

The incorporation of this compound into polymeric and supramolecular structures could pave the way for a new generation of functional materials. Its inherent properties, including potential UV-shielding capabilities and thermal stability, make it an attractive building block.

In the realm of polymer science, it could be copolymerized with other monomers to create high-performance polymers with enhanced thermal resistance and specific optical properties. The fluorine substituent can impart hydrophobicity and improve the material's resistance to chemical degradation. Such materials could find applications in advanced coatings, optical films, and electronic components.

Furthermore, the rigid, non-planar structure of this compound makes it an interesting component for the design of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). These materials are characterized by high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The specific geometry of this benzophenone derivative could lead to frameworks with unique topologies and functionalities.

Table 2: Potential Applications in Functional Materials

| Material Type | Potential Property Enhancement | Prospective Application |

| Fluorinated Polymers | Increased thermal stability, hydrophobicity | Advanced coatings, electronic dielectrics. |

| Porous Organic Frameworks | High surface area, selective adsorption | Gas storage and separation. |

| Photonic Materials | Tunable refractive index, UV absorption | Optical filters, photostabilizers. |

Interdisciplinary Research Opportunities in Chemical Sciences

The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research, bridging the gap between organic synthesis, materials science, and computational chemistry.

Computational studies, employing techniques such as density functional theory (DFT), will be instrumental in predicting the compound's properties and guiding experimental efforts. These theoretical investigations can provide valuable insights into its electronic structure, reactivity, and potential interactions with other molecules, thereby accelerating the discovery of new applications. For instance, computational screening could identify its potential as a drug-like scaffold in medicinal chemistry. The presence of a fluorine atom is a common strategy in drug design to enhance metabolic stability and binding affinity.

Collaboration between synthetic chemists and materials scientists will be essential to fully realize the potential of this compound in advanced materials. The design and synthesis of new polymers and frameworks incorporating this molecule will require a synergistic approach that combines expertise in organic synthesis, polymer chemistry, and materials characterization. This interdisciplinary collaboration will be key to translating the molecular-level properties of this compound into macroscopic functional materials with real-world applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.